molecular formula C17H16FNO B1324860 2-Azetidinomethyl-2'-fluorobenzophenone CAS No. 898755-05-0

2-Azetidinomethyl-2'-fluorobenzophenone

Cat. No. B1324860
CAS RN: 898755-05-0
M. Wt: 269.31 g/mol
InChI Key: AOQXZSZNBWEVPZ-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2’-fluorobenzophenone is a chemical compound with the molecular formula C17H16FNO . It is used extensively in scientific research and finds applications in various fields such as pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-2’-fluorobenzophenone is represented by the formula C17H16FNO . The molecular weight of this compound is 269.31300 .

Scientific Research Applications

Additional Applications

While the specific applications in other fields require further research, the compound’s unique chemical structure opens up possibilities for its use in a wide range of scientific endeavors.

Analytical Chemistry

As a standard in analytical chemistry, this compound could help in the calibration of instruments and the development of new analytical methods.

Biochemistry Research

In biochemistry, it could be used to study protein interactions, given that benzophenone derivatives can act as photoaffinity labels in the investigation of biological molecules.

This analysis provides an overview of the potential applications of 2-Azetidinomethyl-2’-fluorobenzophenone in various fields of scientific research. Each application leverages the unique chemical properties of the compound, demonstrating its versatility and importance in advancing scientific knowledge and technological development .

Safety and Hazards

Safety data sheets suggest that clothing contaminated by this product should be immediately removed . It is also recommended to handle and store the compound according to established safety protocols .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQXZSZNBWEVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643716
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-2'-fluorobenzophenone

CAS RN

898755-05-0
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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